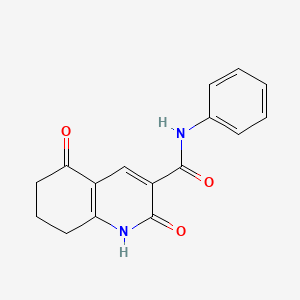

2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Description

Properties

IUPAC Name |

2,5-dioxo-N-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c19-14-8-4-7-13-11(14)9-12(16(21)18-13)15(20)17-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABFMAUTDRYRFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C(=O)N2)C(=O)NC3=CC=CC=C3)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves the reaction of appropriate quinoline derivatives with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the compound into more reduced forms of quinoline.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The hexahydroquinoline-carboxamide scaffold is versatile, with modifications in substituents and saturation significantly influencing biological activity. Below is a comparative analysis of key analogs:

Key Findings from Analogues

Impact of Polymorphism: The α- and β-forms of N-(3-pyridylmethyl)-4-hydroxy-2-oxo-hexahydroquinoline-3-carboxamide exhibit significant differences in analgesic activity (64% vs. 34% inhibition in the "acetic acid writhing" model). This is attributed to variations in crystalline phase composition (e.g., triclinic vs. amorphous phases) . Polymorphism underscores the need for rigorous crystallographic characterization in drug development to ensure consistent efficacy .

Substituent Effects :

- Electron-Withdrawing Groups : Dichlorophenyl (in AR420626) enhances receptor binding affinity, likely due to increased lipophilicity and π-π stacking interactions .

- Heterocyclic Additions : The furan group in AR420626 contributes to allosteric modulation of FFA3, demonstrating the scaffold’s adaptability for receptor targeting .

Mechanistic Insights

- Analgesic Activity: The α-form of N-(3-pyridylmethyl)-4-hydroxy-2-oxo-hexahydroquinoline-3-carboxamide achieves 64% writhing inhibition at 20 mg/kg, comparable to Diclofenac (65%) but lower than Piroxicam (82%) . Activity is linked to hydrogen bonding between the carboxamide and hydroxy/keto groups, stabilizing interactions with pain-related receptors .

- Antifungal Potential: A related 4-hydroxy-2-oxo analog shows inhibitory activity against Candida albicans, suggesting the scaffold’s broad applicability .

Biological Activity

2,5-Dioxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with significant biological activity. Its unique structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C16H12N2O2

- Molar Mass : 264.28 g/mol

- CAS Number : 62370-50-7

The structure features a hexahydroquinoline core with two carbonyl groups and an amide functional group, which contribute to its reactivity and interaction with biological targets.

The biological activity of 2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide primarily involves its interaction with specific enzymes and receptors. The compound may modulate various biochemical pathways by binding to molecular targets such as:

- Enzymes : It can act as an inhibitor or activator of specific enzymes involved in metabolic processes.

- Receptors : The compound may interact with neurotransmitter receptors affecting signaling pathways.

Antioxidant Properties

Research indicates that derivatives of hexahydroquinoline compounds exhibit antioxidant activity. This property is crucial for protecting cells from oxidative stress and could have implications in preventing diseases related to oxidative damage.

Calcium Channel Modulation

Studies have shown that related compounds possess calcium antagonistic activities. For instance, derivatives synthesized through the Hantzsch reaction demonstrated significant effects on isolated rat tissues, indicating potential cardiovascular applications .

Antimicrobial Activity

Some studies suggest that hexahydroquinoline derivatives can exhibit antimicrobial properties. The presence of the phenyl group in the structure may enhance its ability to penetrate microbial cell walls and disrupt their function.

Case Studies

- Calcium Channel Antagonism : A study involving various hexahydroquinoline derivatives demonstrated their effectiveness in inhibiting calcium channels in rat ileum and thoracic artery tissues. The results indicated a dose-dependent response, suggesting potential therapeutic applications for hypertension and other cardiovascular diseases .

- Antioxidant Efficacy : Another study explored the antioxidant capacity of 2,5-dioxo-N-phenyl derivatives. The findings revealed that these compounds could scavenge free radicals effectively, providing a basis for their use in formulations aimed at reducing oxidative stress.

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide?

- Methodology : The compound can be synthesized via cyclocondensation of substituted carboxamides with cyclic ketones under acidic or basic conditions. Key steps include refluxing in ethanol or dichloromethane with catalysts like p-toluenesulfonic acid. Purification involves recrystallization from ethanol or column chromatography .

- Optimization : Control reaction temperature (60–80°C) and stoichiometry of reagents to minimize by-products. Use TLC or HPLC to monitor reaction progress .

Q. Which analytical techniques are essential for characterizing this compound?

- Structural Confirmation :

- NMR Spectroscopy : Assign peaks for the hexahydroquinoline core (e.g., δ 1.5–2.5 ppm for cyclohexene protons) and phenyl carboxamide (δ 7.2–7.8 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities ≥0.1% .

Q. What in vivo models are suitable for evaluating its pharmacological activity?

- Standard Model : The "acetic acid writhing" test in mice (0.6% acetic acid, 0.1 mL/10 g body weight) assesses analgesic activity. Administer the compound orally as a Tween-80-stabilized suspension (20 mg/kg). Count writhes over 20 minutes and compare to controls .

- Statistical Validation : Use Student’s t-test (p < 0.05) to confirm significance vs. reference analgesics (e.g., diclofenac) .

Advanced Research Questions

Q. How does polymorphism affect the compound’s pharmacological activity, and how can polymorphs be characterized?

- Impact : Polymorphic forms (e.g., α- and β-forms) exhibit up to 50% variation in analgesic efficacy due to differences in solubility, bioavailability, and crystal packing .

- Detection Methods :

- X-Ray Diffraction (XRD) : Compare powder XRD patterns to identify crystalline phases (e.g., triclinic vs. amorphous). Sharp peaks indicate high crystallinity .

- Single-Crystal XRD : Resolve hydrogen-bonding networks (e.g., O(2)-H···O(3)) and conformational differences in the hexahydroquinoline core .

Q. How should experimental designs address polymorphic variability in pharmacological studies?

- Phase Purity : Isolate polymorphs via solvent recrystallization (e.g., α-form from ethanol, β-form from acetone). Validate purity using differential scanning calorimetry (DSC) to detect melting point variations .

- Stability Testing : Store samples under controlled humidity (40–60% RH) and temperature (25°C) to prevent phase transitions. Monitor stability via XRD at 0, 3, and 6 months .

Q. How can researchers resolve contradictions in biological activity data caused by undetected polymorphism?

- Root-Cause Analysis : Re-analyze "inactive" batches using XRD to check for β-form contamination. Correlate bioactivity with phase composition (e.g., α-form ≥90% for maximal efficacy) .

- Revised Protocols : Mandate polymorph screening (XRD/DSC) for all batches before in vivo testing .

Q. How do molecular conformations in polymorphs influence target interactions?

- Structural Insights : The α-form adopts a planar carboxamide configuration, enhancing hydrogen bonding with COX-2’s active site. In contrast, the β-form’s twisted conformation reduces binding affinity .

- Computational Modeling : Use molecular docking (AutoDock Vina) to simulate interactions between polymorphs and targets like opioid receptors or cyclooxygenases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.